molecular formula C16H23NO3 B11606656 3-Methyl-5-[(4-methylphenyl)amino]-5-oxo-2-propylpentanoic acid

3-Methyl-5-[(4-methylphenyl)amino]-5-oxo-2-propylpentanoic acid

Cat. No.: B11606656
M. Wt: 277.36 g/mol
InChI Key: RZBBMMVKEQEXIL-UHFFFAOYSA-N
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Description

3-METHYL-4-[(4-METHYLPHENYL)CARBAMOYL]-2-PROPYLBUTANOIC ACID is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-[(4-METHYLPHENYL)CARBAMOYL]-2-PROPYLBUTANOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylphenyl isocyanate with a suitable butanoic acid derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-[(4-METHYLPHENYL)CARBAMOYL]-2-PROPYLBUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

3-METHYL-4-[(4-METHYLPHENYL)CARBAMOYL]-2-PROPYLBUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-METHYL-4-[(4-METHYLPHENYL)CARBAMOYL]-2-PROPYLBUTANOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering metabolic pathways, or affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamoyl-substituted butanoic acids and related derivatives. Examples include:

  • 4-[(3-METHYLPHENYL)CARBAMOYL]BENZOIC ACID
  • METHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BENZOATE

Uniqueness

What sets 3-METHYL-4-[(4-METHYLPHENYL)CARBAMOYL]-2-PROPYLBUTANOIC ACID apart from similar compounds is its specific structure, which may confer unique properties and reactivity. This uniqueness can make it particularly valuable for certain applications, such as the development of new pharmaceuticals or the synthesis of complex organic molecules.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

3-methyl-5-(4-methylanilino)-5-oxo-2-propylpentanoic acid

InChI

InChI=1S/C16H23NO3/c1-4-5-14(16(19)20)12(3)10-15(18)17-13-8-6-11(2)7-9-13/h6-9,12,14H,4-5,10H2,1-3H3,(H,17,18)(H,19,20)

InChI Key

RZBBMMVKEQEXIL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)CC(=O)NC1=CC=C(C=C1)C)C(=O)O

Origin of Product

United States

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